Cloxacillin benzathine

Vue d'ensemble

Description

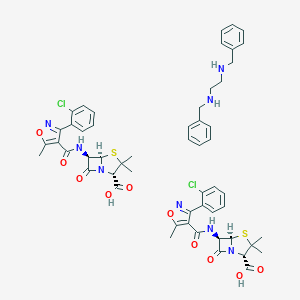

La cloxacilline benzathine est un sel peu soluble de la pénicilline semi-synthétique, la cloxacilline. C'est un dérivé de l'acide 6-amino-penicillanique et est chimiquement apparenté aux autres pénicillines. La cloxacilline benzathine est principalement utilisée en médecine vétérinaire pour le traitement des infections causées par les staphylocoques qui produisent de la bêta-lactamase .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la cloxacilline benzathine implique la réaction de la cloxacilline avec la benzathine. Le procédé comprend généralement les étapes suivantes :

Préparation de la cloxacilline : La cloxacilline est synthétisée en faisant réagir l'acide 6-aminopénicillanique avec le chlorure de 3-(2-chlorophényl)-5-méthylisoxazole-4-carbonyle.

Formation de la cloxacilline benzathine : La cloxacilline est ensuite mise à réagir avec la benzathine (N,N'-dibenzylethylènediamine) pour former la cloxacilline benzathine.

Méthodes de production industrielle

La production industrielle de la cloxacilline benzathine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et la puissance du produit final. Le composé est généralement stocké dans des contenants étanches pour préserver sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

La cloxacilline benzathine subit diverses réactions chimiques, notamment :

Hydrolyse : Le composé peut être hydrolysé en milieu acide ou basique.

Oxydation et réduction : Il peut subir des réactions d'oxydation et de réduction, bien que celles-ci soient moins fréquentes.

Réactifs et conditions courantes

Oxydation et réduction : Des agents oxydants ou réducteurs spécifiques peuvent être utilisés en fonction de la réaction souhaitée.

Principaux produits formés

Applications de la recherche scientifique

La cloxacilline benzathine a plusieurs applications de recherche scientifique, notamment :

Médecine : Utilisée en médecine vétérinaire pour le traitement de la mammite chez les vaches laitières.

Industrie : Employée dans la formulation de produits médicamenteux vétérinaires.

Mécanisme d'action

La cloxacilline benzathine exerce ses effets en se liant à des protéines spécifiques de liaison à la pénicilline (PBP) situées à l'intérieur de la paroi cellulaire bactérienne. Cela inhibe la troisième et dernière étape de la synthèse de la paroi cellulaire bactérienne, conduisant à la lyse cellulaire médiée par des enzymes autolytiques de la paroi cellulaire bactérienne telles que les autolysines . Le composé est particulièrement efficace contre les staphylocoques qui produisent de la bêta-lactamase en raison de sa grande chaîne R, qui empêche les bêta-lactamases de se lier .

Applications De Recherche Scientifique

Scientific Research Applications

Cloxacillin benzathine has several notable applications across different fields:

-

Veterinary Medicine :

- Mastitis Treatment : It is widely used to prevent and treat mastitis in dairy cows. Research indicates that infusing udder quarters with benzathine cloxacillin during the dry period significantly reduces new infections post-calving .

- Infectious Bovine Keratoconjunctivitis : Studies have shown that topical application of benzathine cloxacillin effectively reduces ulcer surface areas in calves infected with Moraxella bovis, demonstrating its efficacy in treating this condition .

-

Analytical Chemistry :

- This compound serves as a reference material in the development and validation of chromatographic methods, allowing for accurate measurement and analysis of similar compounds.

- Microbiology :

Efficacy in Treating Mastitis

A study assessing the effectiveness of benzathine cloxacillin in treating subclinical mastitis found an 81.4% cure rate for Staphylococcus aureus infections when compared to other treatment options like nafcillin and procaine benzylpenicillin. This highlights its role as a reliable treatment option in veterinary medicine.

Treatment of Infectious Bovine Keratoconjunctivitis

In controlled experiments involving Holstein calves, those treated with benzathine cloxacillin showed significantly smaller ulcer surface areas compared to untreated controls. The treated groups also exhibited a lower frequency of Moraxella bovis isolation from ocular secretions, indicating effective bacterial clearance .

Mécanisme D'action

Cloxacillin benzathine exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . The compound is particularly effective against staphylococci that produce beta-lactamase due to its large R chain, which prevents beta-lactamases from binding .

Comparaison Avec Des Composés Similaires

Composés similaires

- Oxacilline

- Dicloxacilline

- Flucloxacilline

- Nafcilline

Unicité

La cloxacilline benzathine est unique en raison de sa formulation sous forme de sel de benzathine, qui confère une durée d'action plus longue par rapport aux autres composés similaires. Cela la rend particulièrement utile dans les applications vétérinaires où une activité antimicrobienne prolongée est souhaitée .

Activité Biologique

Cloxacillin benzathine is a semisynthetic penicillin antibiotic primarily used in veterinary medicine, particularly for treating mastitis in dairy cows. Its biological activity is characterized by its bactericidal effects against various Gram-positive bacteria, including strains resistant to other antibiotics. This article explores the pharmacodynamics, efficacy in clinical applications, and relevant research findings regarding this compound.

Pharmacodynamics

This compound functions by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) within the bacterial cell wall, leading to cell lysis mediated by autolytic enzymes. This mechanism is particularly effective against beta-lactamase-producing organisms, which are often resistant to other penicillins .

Key Properties

- Chemical Structure : this compound is a sparingly soluble salt of cloxacillin, which itself is derived from 6-aminopenicillanic acid.

- Protein Binding : Approximately 94% of cloxacillin is protein-bound in plasma, primarily to albumin .

- Absorption and Distribution : The compound is well absorbed when administered intramammarily and exhibits prolonged activity due to its formulation as a long-acting preparation .

Efficacy in Clinical Applications

This compound has been extensively studied for its effectiveness in treating infections in cattle, particularly mastitis caused by Gram-positive bacteria.

Case Studies and Research Findings

- Mastitis Treatment : A study demonstrated that this compound effectively reduced the incidence of clinical mastitis in dairy cows during the dry period. The treatment resulted in lower bacterial counts and improved clinical scores compared to untreated controls .

- Ophthalmic Use : Research on the use of benzathine cloxacillin for treating infectious bovine keratoconjunctivitis showed significant improvements in ulcer healing and reduced bacterial isolation from ocular secretions when compared to untreated groups .

- Pharmacokinetics : A study on residue concentrations of cloxacillin in milk after treatment indicated that therapeutic levels could be maintained during the dry period, although care must be taken to avoid residues in milk post-treatment .

Table 1: Efficacy of this compound in Mastitis Treatment

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Protein Binding | ~94% |

| Absorption | Well absorbed |

| Residue Half-life | Varies based on treatment |

| Therapeutic Concentration | Maintained during dry period |

Propriétés

IUPAC Name |

(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;N,N'-dibenzylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C19H18ClN3O5S.C16H20N2/c2*1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);1-10,17-18H,11-14H2/t2*13-,14+,17-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCFKSXGORCFOW-VZHMHXRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H56Cl2N8O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020014 | |

| Record name | Cloxacillin benzathine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1112.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23736-58-5 | |

| Record name | Cloxacillin Benzathine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023736585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloxacillin benzathine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-, [2S-(2α,5α,6β)]-, compd. with N,N'-bis(phenylmethyl)-1,2-ethanediamine (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOXACILLIN BENZATHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC79L7PV2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Benzathine cloxacillin, a beta-lactam antibiotic, targets penicillin-binding proteins (PBPs) located on the inner membrane of bacterial cell walls. [] By binding to and inactivating these proteins, cloxacillin prevents the cross-linking of peptidoglycans, essential components of the bacterial cell wall. [] This disruption weakens the cell wall, leading to bacterial cell lysis and death. []

ANone: The molecular formula of benzathine cloxacillin is C50H62N6O12S2. Its molecular weight is 1051.2 g/mol.

A: While the provided research papers do not explicitly detail specific spectroscopic data for benzathine cloxacillin, common analytical techniques like High-Performance Liquid Chromatography (HPLC) are frequently employed for its analysis. [, , , , ]

A: Studies have explored various formulations to optimize benzathine cloxacillin stability. Research has investigated the impact of cryoprotectants like glucose, sucrose, mannitol, and polydextrose during freeze-drying of nanocapsules containing cloxacillin benzathine. [] The inclusion of sucrose at 5% (w/v) demonstrated superior cryoprotective properties, maintaining nanoparticle size distribution and influencing polymer-surfactant interactions during the freeze-drying process. []

ANone: Benzathine cloxacillin is not known to possess catalytic properties. Its primary function is as an antibiotic.

A: While the provided articles primarily focus on in vitro and in vivo studies, one study explored the use of europium-doped silica nanoparticles modified with APTES for luminescent monitoring of cloxacillin. [] This research highlighted the potential of nanocarriers in drug delivery and the application of luminescent materials for monitoring drug release.

ANone: The provided research does not delve into specific SAR studies for benzathine cloxacillin.

A: Researchers have explored nanoformulations to improve benzathine cloxacillin delivery and efficacy. One study investigated bioadhesive nanoparticles for intramammary administration, specifically nanocapsules and nanospheres composed of poly-ε-caprolactone coated with chitosan. [] These nanocarriers demonstrated promising results in encapsulating this compound, exhibiting controlled release profiles and potential for enhanced delivery to target sites within the mammary gland. []

ANone: The provided research primarily focuses on the scientific aspects of benzathine cloxacillin and does not extensively cover SHE regulations.

A: Research suggests that therapeutic levels of cloxacillin are maintained for 32 to 48 hours in bovine lacrimal fluid following a single topical application of benzathine cloxacillin ointment. []

A: A study comparing the pharmacokinetics of long-acting cephapirin and cloxacillin after intramammary administration in dairy goats found significant differences in their pharmacokinetic parameters. [] Despite both being formulated with benzathine salts, cloxacillin exhibited a considerably longer terminal half-life (T½) of 77.45 hours compared to 6.98 hours for cephapirin. [] This difference translated to a markedly longer mean residence time until the final sampling point (MRTlast) for cloxacillin (65.36 hours) compared to cephapirin (13.55 hours). [] These findings highlight the importance of considering the specific drug and formulation when determining withdrawal intervals and treatment regimens.

A: Research suggests benzathine cloxacillin is effective in treating experimentally induced infectious bovine keratoconjunctivitis in calves. [] Topical application of a benzathine cloxacillin ointment (250 mg/eye) on post-inoculation days 3 and 6 resulted in significantly smaller ulcer surface areas compared to untreated controls. [] Furthermore, a lower frequency of Moraxella bovis isolation was observed in the ocular secretions of treated calves. []

A: Studies have demonstrated the efficacy of benzathine cloxacillin in preventing new mastitis infections in cows during the dry period. [] Infusing each udder quarter with 500 mg of benzathine cloxacillin at drying-off significantly reduced the rate of new infections up to 10 days post-calving compared to control cows. []

A: Research has evaluated the efficacy of various dry cow therapy products, including those containing benzathine cloxacillin, for treating and preventing subclinical mastitis. [] A study comparing benzathine cloxacillin (Orbenin D.C.) with products containing nafcillin, procaine benzylpenicillin, dihydrostreptomycin (Nafpenzal D.C.), and cephalonium (Cepravin D.C.) found that while Nafpenzal D.C. showed more consistent results across herds, benzathine cloxacillin demonstrated an 81.4% cure rate for Staphylococcus aureus quarter infections. []

A: Research suggests that multiple intramammary infusions of benzathine cloxacillin during the dry period do not offer a significant advantage over a single treatment for mastitis. [] A study comparing three infusions (0, 7, and 14 days into the dry period) to a single infusion at drying off found no significant differences in the percentage of infected quarters at parturition or in milk production and somatic cell counts post-treatment. []

A: While benzathine cloxacillin has been shown to be effective against Staphylococcus aureus mastitis in dairy water buffaloes, concerns about potential resistance development exist. [] A study examining the efficacy of multiple cloxacillin infusions during the dry period noted that while the antibiotic remained effective against staphylococcal isolates after seven years of use in the herd, resistance was observed in approximately half of the post-treatment isolates. [] This resistance appeared to be independent of penicillinase activity. [] These findings highlight the importance of monitoring antibiotic susceptibility patterns and exploring alternative treatment strategies to mitigate resistance development.

ANone: The provided research focuses on benzathine cloxacillin's efficacy and does not extensively cover toxicological data.

A: Researchers are actively investigating novel drug delivery systems for benzathine cloxacillin, aiming to enhance its therapeutic efficacy. One such approach involves the development of bioadhesive nanoparticles specifically designed for intramammary administration. [] These nanoparticles, composed of poly-ε-caprolactone and coated with chitosan, have shown promise in encapsulating and delivering this compound to target sites within the mammary gland. [] This targeted approach aims to achieve higher drug concentrations at the site of infection while minimizing potential side effects.

ANone: The provided research does not delve into the use of specific biomarkers for predicting benzathine cloxacillin efficacy or monitoring treatment response.

A: High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for characterizing and quantifying benzathine cloxacillin in various matrices, including pharmaceutical formulations and biological samples. [, , , , ] The method's high sensitivity and specificity make it suitable for determining drug concentrations, evaluating formulation stability, and studying drug release kinetics.

ANone: The provided research papers do not extensively cover the environmental impact and degradation of benzathine cloxacillin.

ANone: Specific details regarding analytical method validation are not extensively discussed within the provided research papers.

ANone: The provided research papers primarily focus on the scientific aspects of benzathine cloxacillin and do not extensively cover quality control and assurance measures.

A: Research indicates that the use of certain dry cow therapy drugs, particularly those not specifically formulated for goats, can negatively impact the function of goat milk phagocytes. [] A study investigating the effects of five dry cow therapy drugs on goat milk phagocytes found that treatment with Cephalonium anhydrous, Ampicillin, this compound, and Cephapirin benzathine significantly reduced the phagocytic index compared to the control group. [] These findings highlight the importance of using species-specific medications and considering the potential impact of drug therapies on the immune system.

ANone: The provided research does not provide detailed information regarding benzathine cloxacillin's interactions with drug transporters.

ANone: The provided research papers do not extensively discuss benzathine cloxacillin's effects on drug-metabolizing enzymes.

ANone: The provided research papers do not provide detailed information regarding benzathine cloxacillin's biocompatibility and biodegradability.

A: Several alternative treatments for infectious bovine keratoconjunctivitis (IBK) exist, and researchers are continuously evaluating their efficacy. [] A systematic review of randomized clinical trials identified studies investigating the effectiveness of various antibiotics for IBK treatment, including florfenicol, ceftiofur, oxytetracycline, procaine penicillin G (alone or with dexamethasone), and tilmicosin. [] The review highlights the need for further research directly comparing different antibiotic classes to determine the most effective treatment options. []

ANone: The provided research does not extensively cover recycling and waste management strategies related to benzathine cloxacillin.

ANone: Specific research infrastructure and resources related to benzathine cloxacillin are not explicitly discussed within the provided research papers.

ANone: While the provided research articles touch upon the historical use of benzathine cloxacillin, particularly in the context of mastitis treatment, they do not delve into specific historical milestones.

A: Nanotechnology presents significant opportunities for interdisciplinary research in drug delivery, potentially enhancing the efficacy of benzathine cloxacillin. [, , ] Researchers are actively exploring the use of nanocarriers, like nanoparticles and nanocapsules, to improve drug encapsulation, control release kinetics, and target specific tissues, such as the mammary gland. [, , ] This cross-disciplinary approach involving material science, nanotechnology, and pharmaceutical sciences paves the way for developing more effective and targeted therapies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.